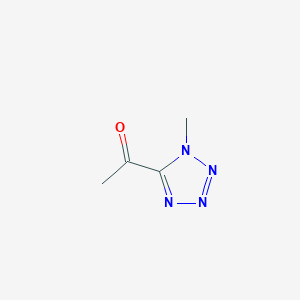

1-(1-Methyltetrazol-5-yl)ethanone

Description

1-(1-Methyltetrazol-5-yl)ethanone is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at the 1-position and an acetyl group at the 5-position. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability and hydrogen-bonding capacity, making them valuable in medicinal chemistry and materials science. This compound serves as a precursor for synthesizing derivatives with modified biological and physicochemical properties, such as piperidine- or piperazine-linked analogs (). Its synthesis typically involves reactions of aryl anilines with sodium azide and triethyl orthoformate, followed by chloroacetyl chloride and subsequent amine substitutions ().

Properties

IUPAC Name |

1-(1-methyltetrazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-3(9)4-5-6-7-8(4)2/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLACYYHLRNVOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN=NN1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on the Tetrazole Ring

Aryl vs. Alkyl Substituents

- 1-Aryl-5-methyltetrazoles (e.g., 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole, ): Physical Properties: Aryl substituents increase molecular weight and melting points compared to the methyl analog. For example, 1-(4’-Iodophenyl)-5-methyl-1H-tetrazole has a higher melting point (198–200°C) than 1-(1-Methyltetrazol-5-yl)ethanone due to enhanced π-π stacking. Reactivity: Electron-withdrawing groups (e.g., chloro, bromo) on the aryl ring improve electrophilic substitution reactivity in downstream reactions ().

- 1-Methyltetrazole Derivatives: The methyl group at the 1-position simplifies synthesis and reduces steric hindrance, facilitating reactions with chloroacetyl chloride to form intermediates like 2-chloro-1-(1-methyltetrazol-5-yl)ethanone ().

Piperidine/Piperazine-Linked Derivatives

- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (): Solubility: The piperidine group enhances solubility in polar solvents (e.g., acetonitrile) compared to the parent compound. Biological Potential: Piperidine and piperazine moieties are associated with improved bioavailability and receptor binding in drug candidates ().

Heterocyclic Ring Modifications

Tetrazole vs. Thiazole Derivatives

- 1-(2-Methylthiazol-5-yl)ethanone (): Electronic Effects: Thiazoles have lower aromaticity due to sulfur’s electronegativity, reducing hydrogen-bonding capacity compared to tetrazoles. Stability: Thiazoles are less prone to hydrolysis than tetrazoles under acidic conditions.

- 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (): The amino group introduces hydrogen-bonding sites, increasing water solubility but reducing thermal stability (melting point: 142–144°C).

Indole-Based Analogs (e.g., JWH-250, ):

- Spectroscopic Properties : Indole rings exhibit strong UV absorption (λmax ~280 nm), unlike tetrazoles, which lack conjugated π-systems.

- Biological Activity: Indole derivatives often target cannabinoid receptors, whereas tetrazoles are explored for antimicrobial applications.

Sulfur-Containing Derivatives

- 1-(4-Methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}phenyl)ethanone (): Lipophilicity: The sulfanyl group increases logP values, enhancing membrane permeability. Synthetic Flexibility: Sulfur bridges enable conjugation with aromatic systems, broadening structural diversity.

Spectroscopic Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.